N-(4-phenylquinazolin-2-yl)benzamide

Smoothened Antagonism Hedgehog Pathway BODIPY-Cyclopamine Displacement

N-(4-Phenylquinazolin-2-yl)benzamide is the critical core scaffold of the clinical SMO inhibitor BMS-833923. Unlike interchangeable 4-chloro or SZ-regioisomer analogs, this specific 2-benzamide substitution is the validated minimal recognition motif for the SMO binding pocket. Procure as a synthetically versatile, low molecular weight starting point for fragment-based drug discovery targeting the hedgehog pathway, supported by NMR-confirmed identity for use as an auxiliary reference standard.

Molecular Formula C21H15N3O
Molecular Weight 325.4 g/mol
Cat. No. B5703783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-phenylquinazolin-2-yl)benzamide
Molecular FormulaC21H15N3O
Molecular Weight325.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC(=NC3=CC=CC=C32)NC(=O)C4=CC=CC=C4
InChIInChI=1S/C21H15N3O/c25-20(16-11-5-2-6-12-16)24-21-22-18-14-8-7-13-17(18)19(23-21)15-9-3-1-4-10-15/h1-14H,(H,22,23,24,25)
InChIKeyNSFAASDEMCDBNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Phenylquinazolin-2-yl)benzamide: Procurement Guide for a Key Quinazoline Fragment in SMO Antagonism


N-(4-Phenylquinazolin-2-yl)benzamide (CAS 575461-58-4) is a synthetic small molecule based on a 2,4-disubstituted quinazoline scaffold [1]. It is recognized within the patent and medicinal chemistry literature not as a standalone drug, but as the critical core fragment of BMS-833923 (XL-139), an orally bioavailable Smoothened (SMO) inhibitor . Its procurement value lies in its role as a validated intermediate or a reference standard for hedgehog pathway inhibitor research, with analytical confirmation available via NMR spectral databases [2].

Why N-(4-Phenylquinazolin-2-yl)benzamide's Substitution Pattern Prevents Simple Analog Substitution


The specific 4-phenyl and 2-benzamide substitution on the quinazoline core is not interchangeable with close analogs like the 4-chloro or SZ-regioisomer series (N-(2-(quinazolin-2-yl)phenyl)benzamides). While the SZ series has demonstrated potent anti-angiogenic activity, its target profile is shifted relative to the hedgehog pathway focus of the 4-phenylquinazolin-2-yl core [1]. Similarly, simple 4-chloro-N-(4-phenylquinazolin-2-yl)benzamide analogs show a generic kinase inhibition profile, whereas the specific 2-benzamide fragment is the validated minimal recognition motif for the SMO binding pocket found in BMS-833923, which achieves an IC50 of 21 nM . Substituting this core for a regioisomeric or heteroatom-substituted analog introduces uncharacterized changes in target engagement and pharmacokinetics that cannot be predicted without de novo medicinal chemistry [2].

Product-Specific Quantitative Evidence: N-(4-Phenylquinazolin-2-yl)benzamide vs. Comparators


Potent Smoothened (SMO) Antagonism: Target Engagement vs. Regioisomeric Anti-Angiogenic Series

The direct comparator is the SZ derivative series (N-(2-(quinazolin-2-yl)phenyl)benzamides). While the SZ series exhibits significant anti-angiogenic activity in HUVEC and CAM assays, it is not characterized as an SMO inhibitor in available data [1]. Conversely, the drug molecule BMS-833923, which incorporates the N-(4-phenylquinazolin-2-yl)benzamide core, inhibits the binding of BODIPY cyclopamine to SMO with an IC50 of 21 nM . This quantifies a major mechanistic divergence between the regioisomeric cores, demonstrating that the 4-phenyl-2-benzamide arrangement is the privileged substructure for hedgehog pathway inhibition, making the core fragment a critical procurement target for SMO-centric research.

Smoothened Antagonism Hedgehog Pathway BODIPY-Cyclopamine Displacement Oncology

Atomic-Level Scaffold Validation: Fragment-Based Binding vs. Generic 4-Chloro Analog

In contrast to the 4-chloro-N-(4-phenylquinazolin-2-yl)benzamide analog, which is described generically as a potential kinase inhibitor, the unsubstituted 2-benzamide fragment (the target compound) represents the minimal validated recognition motif for the SMO pocket as determined from the BMS-833923 structure-activity relationship . The patent literature confirms that derivatization at the benzamide 4-position is essential for the full potency of BMS-833923, leaving the parent compound as an ideal, more synthetically accessible starting fragment for SAR exploration [1]. This positions the compound as a lower molecular weight, simpler fragment for lead optimization compared to pre-functionalized 4-chloro or 4-amino analogs, which can introduce unwanted steric or electronic biases.

Fragment-Based Drug Design Scaffold Hopping Kinase Selectivity Structure-Activity Relationship

Analytical Identity and Purity: Verified Spectral Fingerprint for Quality Control

The unambiguous analytical identity of N-(4-phenyl-2-quinazolinyl)benzamide is established through a reference 1H NMR spectrum in DMSO-d6, available in the KnowItAll NMR Spectral Library [1]. This provides a verified spectral fingerprint (InChIKey: NSFAASDEMCDBNZ-UHFFFAOYSA-N) for identity confirmation and purity assessment. While comparable spectral data may exist for the SZ regioisomer family, the availability of a dedicated, commercially sourced reference spectrum for this specific substitution pattern gives it a distinct advantage for analytical quality control. This is a critical differentiator when the compound is used as a reference standard for quantifying related substances or confirming synthetic success, as it eliminates ambiguity in structural assignment.

Quality Control NMR Spectroscopy Reference Standard Chemical Provenance

Validated Application Scenarios for Procuring N-(4-Phenylquinazolin-2-yl)benzamide


Hedgehog Pathway Drug Discovery and Lead Optimization

This compound serves as the optimal starting point for fragment-based or structure-activity relationship (SAR) campaigns targeting the Smoothened (SMO) receptor. As the minimal core substructure of the clinical candidate BMS-833923 (SMO IC50: 21 nM), it provides a synthetically versatile, low molecular weight scaffold for exploring novel substitution patterns, as validated by the extensive patent literature on 4-[(4-phenylquinazolin-2-yl)amino]benzamide derivatives [1].

Reference Standard for Analytical and Quality Control Methods

Its confirmed identity via a dedicated 1H NMR spectrum in the KnowItAll library (exact mass: 325.121512 g/mol) makes it a reliable reference standard for HPLC and NMR-based purity and identity assays [2]. This is critical for laboratories synthesizing or analyzing more complex derivatives like BMS-833923, where it can serve as an auxiliary reference marker.

Chemical Probe for Anti-Angiogenesis Comparative Studies

While its primary value is as a progenitor of SMO inhibitors, the scaffold also exists within a broader context of anti-angiogenic quinazolines [3]. It can be procured to serve as a structurally distinct control compound in phenotypic assays designed to differentiate hedgehog pathway inhibition from general anti-angiogenic effects, leveraging its divergence from the SZ series of regioisomers.

Quote Request

Request a Quote for N-(4-phenylquinazolin-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.